5-Chloro-2-nitro-4-(trifluoromethyl)phenol
Description
5-Chloro-2-nitro-4-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H3ClF3NO3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenol ring
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-6(13)5(12(14)15)1-3(4)7(9,10)11/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHGAEMUSLPVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)phenol typically involves a multi-step process. One common method includes the nitration of 5-chloro-4-(trifluoromethyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethyl)phenol is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitro-5-(trifluoromethyl)phenol: Similar structure but with different positions of the chloro and nitro groups.
2-Nitro-4-(trifluoromethyl)phenol: Lacks the chloro group, affecting its chemical properties and reactivity.
5-Chloro-2-nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of a phenol group, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Biological Activity
5-Chloro-2-nitro-4-(trifluoromethyl)phenol is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and nitro substituents. This combination enhances its lipophilicity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₃ClF₃N₂O₃
- Molecular Weight : 239.55 g/mol
- Functional Groups :
- Trifluoromethyl group (-CF₃)
- Nitro group (-NO₂)
- Chloro group (-Cl)
The presence of these functional groups significantly influences the compound's reactivity and interaction with biological systems. The trifluoromethyl group, in particular, has been shown to enhance the compound's binding affinity to various biological targets due to its electron-withdrawing properties.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against various pathogens.
- Anticancer Properties : It may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as tyrosine kinases and reverse transcriptase, suggesting that this compound may also possess such inhibitory effects.
Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the inhibition of key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to control treatments.
-
Case Study on Cancer Treatment :
- A preclinical study evaluated the compound's effects on tumor growth in xenograft models. Treatment with the compound resulted in a marked decrease in tumor size and improved survival rates among treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
